4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of 4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2,4-Dimethyloxetane-derived peroxy radicals
- Dimethyl sulfoxide (DMSO)
Uniqueness
4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: stands out due to its unique combination of structural features, including the presence of multiple heterocyclic rings and functional groups.
Properties
Molecular Formula |
C21H28N6O2S2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(1-methylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H28N6O2S2/c1-14-7-9-17(10-8-14)12-26-16(3)19(15(2)24-26)27-20(22-23-21(27)30)18-6-5-11-25(13-18)31(4,28)29/h7-10,18H,5-6,11-13H2,1-4H3,(H,23,30) |
InChI Key |
YFUPDKISBXSJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N3C(=NNC3=S)C4CCCN(C4)S(=O)(=O)C)C |
Origin of Product |
United States |
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